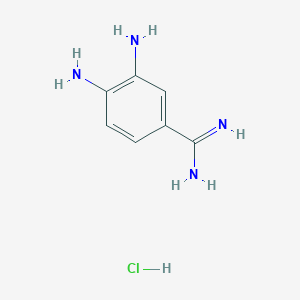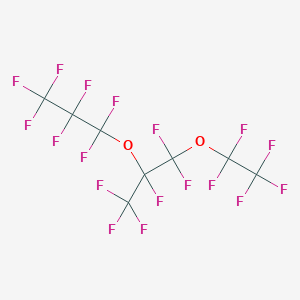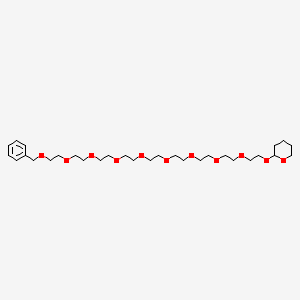
Nadolol Impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nadolol Impurity D, also known as 5,5′- [ [ (1,1-Dimethylethyl)imino]bis [ (2-hydroxypropane-1,3-diyl)oxy]]bis (cis-1,2,3,4-tetrahydronaphthalene-2,3-diol), is a chemical compound with the molecular formula C30H43NO8 and a molecular weight of 545.7 g/mol . It is an impurity standard of Nadolol, a non-selective beta-adrenergic receptor antagonist commonly used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias .
準備方法
Starting Materials: The synthesis begins with the appropriate starting materials, which include specific naphthalene derivatives and other organic compounds.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any unwanted by-products or impurities.
化学反応の分析
Nadolol Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Nadolol Impurity D has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in pharmaceutical research for the development of Nadolol-related products.
Toxicological Studies: It is used to assess the genotoxic potential of Nadolol and its impurities.
Analytical Chemistry: It is employed in the identification and quantification of unknown impurities in Nadolol formulations.
作用機序
As an impurity of Nadolol, Nadolol Impurity D does not have a direct mechanism of action. Nadolol itself is a non-selective beta-adrenergic antagonist that works by blocking beta-1 and beta-2 adrenoceptors in the heart, leading to decreased heart rate and blood pressure. It also inhibits the release of renin from the kidneys, reducing angiotensin II-mediated vasoconstriction and aldosterone-mediated water retention .
類似化合物との比較
Nadolol Impurity D can be compared with other Nadolol impurities, such as:
Nadolol EP Impurity A: C13H18O5, molecular weight 254.3 g/mol.
Nadolol EP Impurity B: C14H20O5, molecular weight 268.3 g/mol.
Nadolol EP Impurity C: C23H28O7, molecular weight 416.5 g/mol.
Each of these impurities has unique structural features and properties that distinguish them from this compound. The uniqueness of this compound lies in its specific molecular structure and the role it plays in the comprehensive analysis of Nadolol formulations .
特性
CAS番号 |
67247-26-1 |
|---|---|
分子式 |
C30H43NO8 |
分子量 |
545.7 g/mol |
IUPAC名 |
(2R,3S)-5-[3-[tert-butyl-[3-[[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]-2-hydroxypropyl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C30H43NO8/c1-30(2,3)31(14-20(32)16-38-28-8-4-6-18-10-24(34)26(36)12-22(18)28)15-21(33)17-39-29-9-5-7-19-11-25(35)27(37)13-23(19)29/h4-9,20-21,24-27,32-37H,10-17H2,1-3H3/t20?,21?,24-,25-,26+,27+/m1/s1 |
InChIキー |
QTDWBPBQCMSEPA-UBHFVJRSSA-N |
SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
異性体SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O)CC(COC3=CC=CC4=C3C[C@@H]([C@@H](C4)O)O)O |
正規SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)CC(COC3=CC=CC4=C3CC(C(C4)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)






![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)


![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)
![2-Oxaspiro[4.5]decane-1,8-dione](/img/structure/B3330173.png)
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
